Product packaging for N-benzyl-N-methylpiperidin-4-amine(Cat. No.:CAS No. 76167-62-9)

N-benzyl-N-methylpiperidin-4-amine

Cat. No.: B112983
CAS No.: 76167-62-9
M. Wt: 204.31 g/mol
InChI Key: JQSWRIGANADNJD-UHFFFAOYSA-N
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Description

Retrosynthetic Analysis and Strategic Disconnections for N-benzyl-N-methylpiperidin-4-amine

A retrosynthetic analysis of this compound (IUPAC Name: this compound nih.gov) identifies several key disconnections that form the basis for practical synthetic strategies. The primary target molecule has the following structure:

Chemical structure of this compound

Disconnection of C4-N bond (Reductive Amination Strategy): The most common and direct retrosynthetic disconnection is at the C4-N bond of the piperidine (B6355638) ring. This approach points to a carbonyl precursor, specifically N-benzyl-4-piperidone , and methylamine (B109427) . The forward reaction is a reductive amination, a robust and widely used method for amine synthesis.

Disconnection of N-Alkyl bonds (Stepwise Alkylation Strategy): Alternatively, the bonds to the nitrogen atoms can be disconnected.

Disconnecting the N-benzyl bond leads to N-methylpiperidin-4-amine and a benzylating agent (e.g., benzyl (B1604629) bromide).

Disconnecting the N-methyl bond suggests N-benzylpiperidin-4-amine and a methylating agent.

This stepwise alkylation approach requires careful consideration of selectivity or the use of protecting groups to avoid over-alkylation.

Disconnection within the Piperidine Ring: A more fundamental disconnection breaks down the piperidine ring itself. For instance, a double aza-Michael addition strategy can be envisioned, starting from benzylamine (B48309) and a divinyl ketone synthon. kcl.ac.uk Another classical approach involves the cyclization of a linear precursor, such as reacting benzylamine with 1,5-dihalopentan-3-one. google.com These routes build the core N-benzyl-4-piperidone intermediate first.

Conventional Synthetic Routes to this compound

Conventional syntheses typically follow a linear, stepwise sequence, prioritizing high yields and readily available starting materials.

The most prevalent conventional route involves the synthesis of an N-benzyl-4-piperidone intermediate, followed by reductive amination.

Synthesis of N-benzyl-4-piperidone: This key intermediate can be prepared via several methods. One industrial method involves the reaction of benzylamine with ethyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation. google.com A more direct cyclization involves reacting 1,5-dichloro-3-pentanone with benzylamine. google.com

Reductive Amination: The N-benzyl-4-piperidone is then reacted with methylamine in the presence of a reducing agent to form the final product, this compound. This is a one-pot reaction that proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation.

An alternative stepwise sequence starts with a pre-existing piperidine ring:

Starting Material: 4-Aminopiperidine (B84694).

N-Benzylation: Reaction with a benzyl halide (e.g., benzyl chloride or bromide) would lead to a mixture of N-benzylated products. To achieve selectivity, a protecting group strategy is often necessary.

N-Methylation: Subsequent methylation of the 4-amino group would yield the target compound. The order of these alkylation steps is crucial for the success of the synthesis.

The following table summarizes typical conditions for the key reductive amination step.

PrecursorReagentsReducing AgentSolventYield
N-benzyl-4-piperidoneMethylamineH₂/Pd-CMethanolGood
N-benzyl-4-piperidoneMethylamineNaBH(OAc)₃Dichloromethane (B109758) (DCM)High
4-PiperidoneBenzylamine, then MethylamineH₂/Raney NiEthanolModerate-Good

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, enabling chemical transformations elsewhere in the molecule. organic-chemistry.org In the synthesis of this compound, protecting groups ensure chemoselectivity, particularly during stepwise N-alkylation.

The Benzyl Group as a Protecting Group: The N-benzyl group itself can function as a protecting group for the piperidine nitrogen. clockss.orglibretexts.org It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). clockss.orglibretexts.org This strategy is valuable in the synthesis of more complex piperidine-containing molecules where the piperidine NH is needed for later reactions.

Carbamate (B1207046) Protecting Groups: To control the sequence of methylation and benzylation on a 4-aminopiperidine scaffold, carbamate protecting groups like tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) are widely used. masterorganicchemistry.com For example, one could protect the piperidine ring nitrogen with a Boc group, perform the desired alkylations on the exocyclic 4-amino group, and finally remove the Boc group with a strong acid (like trifluoroacetic acid) to reveal the secondary amine on the ring. masterorganicchemistry.comwikipedia.org This allows for the selective introduction of the benzyl group at a later stage. An orthogonal strategy, using different classes of protecting groups (e.g., acid-labile Boc and base-labile Fmoc), allows for selective deprotection if multiple amines are present. organic-chemistry.org

Advanced Synthetic Approaches

Advanced synthetic methods focus on improving efficiency, for instance by using catalysts to achieve transformations that are difficult or inefficient using conventional means, and on controlling stereochemistry.

Catalysis is central to modern organic synthesis, and several catalytic methods are relevant to the preparation of this compound.

Catalytic Reductive Amination: While reductive amination can be performed with stoichiometric hydride reagents, catalytic hydrogenation offers a cleaner, atom-economical alternative. The reaction between N-benzyl-4-piperidone and methylamine can be carried out under a hydrogen atmosphere with catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. google.com

Catalytic Hydrogenolysis for Deprotection: As mentioned, the N-benzyl group can be cleaved via catalytic hydrogenolysis. google.com This reaction is highly efficient and proceeds under mild conditions, making it a cornerstone of protecting group strategies in complex syntheses.

Copper-Catalyzed C-N Bond Formation: Modern cross-coupling reactions offer powerful methods for forming C-N bonds. While not commonly reported for this specific molecule, copper-catalyzed reactions, such as the aza-Friedel–Crafts reaction, have been developed for the enantioselective synthesis of other chiral benzylamines from phenols and imines. nih.gov Such advanced catalytic systems could foreseeably be adapted for related piperidine syntheses.

The table below highlights some catalysts used in relevant transformations.

TransformationCatalystReaction TypeReference
Reductive AminationRaney NiHydrogenation google.com
DebenzylationPd/CHydrogenolysis google.com
Reductive AminationPt/CHydrogenation google.com
Enantioselective C-N formationCu(OTf)₂/bis(oxazoline)aza-Friedel–Crafts nih.gov

This compound is an achiral molecule. However, the introduction of substituents on the piperidine ring can create one or more stereocenters, making enantioselective synthesis a critical consideration for producing specific stereoisomers, which is often required for pharmaceutical applications. acs.org

For example, the closely related compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a key intermediate in the synthesis of the drug Tofacitinib. researchgate.netchemicalbook.com The synthesis of such chiral analogs relies on advanced stereochemical control.

Chiral Resolution: A classical method involves reacting a racemic mixture of a chiral piperidine intermediate with a chiral resolving agent (e.g., L-dibenzoyltartaric acid) to form a pair of diastereomeric salts. researchgate.net These salts exhibit different physical properties, such as solubility, allowing them to be separated by crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.

Enantioselective Catalysis: This modern approach uses a chiral catalyst to directly produce a single enantiomer or a significant excess of one. For instance, asymmetric hydrogenation or enantioselective additions to imines can set the stereochemistry of the piperidine ring early in the synthesis. nih.gov

Chiral Pool Synthesis: This strategy begins with a readily available, inexpensive enantiopure starting material from nature, such as an amino acid or malic acid. researchgate.net A multi-step reaction sequence then converts this chiral starting material into the desired chiral piperidine target, preserving the initial stereochemistry.

While the parent this compound is achiral, these enantioselective methods are indispensable for accessing its structurally similar, yet stereochemically complex, analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2 B112983 N-benzyl-N-methylpiperidin-4-amine CAS No. 76167-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSWRIGANADNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997511
Record name N-Benzyl-N-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76167-62-9
Record name N-Benzyl-N-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Benzyl N Methylpiperidin 4 Amine

Advanced Synthetic Approaches

Sustainable Chemistry Principles in N-benzyl-N-methylpiperidin-4-amine Production

The production of this compound can be made more environmentally friendly by adhering to the principles of sustainable chemistry. A key area of focus is the choice of solvents. Traditional solvents for reductive amination, such as dichloromethane (B109758) and 1,2-dichloroethane, are being replaced with greener alternatives like ethyl acetate. acsgcipr.orgrsc.org Alcohols are also considered green solvents, though caution is needed when using them with metal catalysts to avoid side reactions. acsgcipr.org

Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., Palladium on carbon), is a greener alternative to hydride-based reducing agents as it produces water as the only byproduct. acsgcipr.org The efficiency of these catalytic systems can be enhanced, and waste can be minimized by optimizing reaction conditions and catalyst loading. researchgate.net

Efforts to improve the atom economy of the synthesis are also crucial. This can be achieved by designing reaction pathways that minimize the use of protecting groups and reduce the number of synthetic steps. One-pot procedures, where multiple reaction steps are carried out in the same reactor, can also contribute to a more sustainable process by reducing solvent usage and waste generation. kcl.ac.uk

Isolation and Purification Protocols for this compound and Intermediates

The isolation and purification of this compound and its intermediates are critical for obtaining a product of high purity.

For the intermediate N-benzyl-4-piperidone, purification is often achieved through distillation under reduced pressure after an initial workup involving extraction and washing. chemicalbook.com Crystallization can also be employed to obtain a purer product. chemicalbook.com

The final product, this compound, is typically isolated by extraction from the reaction mixture. Purification is commonly performed using column chromatography. rsc.org An alternative and often effective method for purification and handling of amines is the formation of a salt, such as a hydrochloride salt. google.com This can be achieved by treating the amine with an acid, like hydrochloric acid. The resulting salt often has better crystallinity, making it easier to purify by recrystallization and handle due to its increased stability. google.com

The following table outlines common purification techniques:

CompoundPurification Method
N-benzyl-4-piperidoneVacuum Distillation, Crystallization chemicalbook.com
This compoundColumn Chromatography, Salt Formation (e.g., hydrochloride) and Recrystallization rsc.orggoogle.com

Structure Activity Relationship Sar Studies of N Benzyl N Methylpiperidin 4 Amine and Its Analogs

Foundational Concepts of Structure-Activity Relationships in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. nih.govnih.gov The fundamental principle of SAR is that the activity of a compound is a function of its three-dimensional structure, which dictates its ability to interact with a specific biological target, such as a receptor or enzyme. nih.gov By systematically altering the chemical structure of a lead compound, medicinal chemists can deduce which molecular features are crucial for its desired effect.

Key structural modifications in SAR studies include changes to the carbon skeleton, the addition or removal of functional groups, and alterations to stereochemistry. These modifications can influence a molecule's size, shape, polarity, and electronic distribution, all of which can impact its pharmacokinetic and pharmacodynamic properties. The ultimate goal of SAR studies is to develop a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge guides the rational design of new, more potent, and selective drug candidates with improved therapeutic profiles.

Design and Chemical Synthesis of N-benzyl-N-methylpiperidin-4-amine Analogs for SAR Probing

The systematic exploration of the SAR of this compound necessitates the design and synthesis of a diverse library of analogs. The design strategy for these analogs typically involves modifications at several key positions of the molecule: the benzyl (B1604629) ring, the N-methyl group, and the piperidine (B6355638) ring.

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the reductive amination of a suitable piperidone precursor. For instance, N-benzyl-4-piperidone can be reacted with methylamine (B109427) in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield this compound.

To generate a library of analogs for SAR studies, this general synthetic scheme can be adapted. For example, a variety of substituted benzyl bromides or chlorides can be used to introduce different substituents onto the benzyl ring. Similarly, the N-methyl group can be replaced with other alkyl groups by using the corresponding primary amines in the reductive amination step. Modifications to the piperidine ring are more complex and may require the synthesis of novel piperidone precursors.

A representative synthetic scheme for generating analogs of this compound is outlined below:

Starting MaterialReagentProduct
Substituted N-benzyl-4-piperidoneMethylamine, Sodium triacetoxyborohydrideSubstituted this compound
N-benzyl-4-piperidoneVarious primary amines, Sodium triacetoxyborohydrideN-benzyl-N-alkylpiperidin-4-amine analogs

The purification and characterization of these synthesized analogs are typically carried out using standard techniques such as column chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure their identity and purity before biological evaluation.

Qualitative Structure-Activity Relationship Analysis of this compound Derivatives

Qualitative SAR analysis involves examining the biological activity data of a series of related compounds to identify trends and make generalizations about the influence of specific structural features. For this compound derivatives, this analysis would focus on how substitutions on the benzyl and piperidine rings, as well as alterations to the N-methyl group, impact a particular biological activity, such as receptor binding affinity or enzyme inhibition.

Based on studies of related N-benzylpiperidine scaffolds, several general SAR trends can be inferred. For instance, in a series of N-benzylpiperidine derivatives designed as acetylcholinesterase (AChE) inhibitors, the nature and position of substituents on the benzyl ring were found to be critical for activity. nih.gov Electron-withdrawing or electron-donating groups at different positions can significantly alter the electronic properties of the ring and its ability to engage in pi-pi stacking or other interactions within the enzyme's active site.

Similarly, the substitution on the piperidine nitrogen plays a crucial role. In some cases, replacing the methyl group with larger alkyl groups might enhance lipophilicity, which could either improve or hinder cell permeability and target engagement.

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how different substitutions might affect biological activity.

CompoundR1 (Benzyl Ring Substitution)R2 (Piperidine N-Substitution)Biological Activity (e.g., IC50 in µM)
1 HCH310.5
2 4-FCH35.2
3 4-ClCH34.8
4 4-OCH3CH38.1
5 HC2H515.3

From this hypothetical data, one could infer that small, electron-withdrawing substituents at the para-position of the benzyl ring (compounds 2 and 3) are favorable for activity, while a methoxy (B1213986) group (compound 4) is less beneficial. Furthermore, increasing the size of the N-alkyl substituent from methyl to ethyl (compound 5) appears to decrease activity. These qualitative observations provide valuable guidance for the design of future analogs with potentially improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uni.lu This approach allows for the prediction of the activity of novel compounds before their synthesis and testing, thereby accelerating the drug discovery process.

The foundation of a QSAR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For this compound analogs, a wide range of descriptors can be calculated using specialized software.

Commonly used descriptors in QSAR studies include:

Physicochemical Descriptors:

LogP: A measure of a compound's lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Molar Refractivity (MR): A measure of the molecule's volume and polarizability.

Topological Descriptors:

Connectivity Indices (e.g., Chi indices): Describe the branching and connectivity of atoms in the molecule.

Wiener Index: Relates to the sum of distances between all pairs of atoms.

Electronic Descriptors:

Hammett Constants (σ): Quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring.

3D Descriptors:

Molecular Surface Area: The total surface area of the molecule.

Molecular Volume: The volume occupied by the molecule.

The selection of relevant descriptors is a critical step and is often guided by statistical methods to identify those that correlate most strongly with the biological activity.

Once a set of descriptors has been selected, a mathematical model is developed using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The resulting QSAR equation takes the general form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The statistical validity and predictive power of the QSAR model must be rigorously assessed. This is typically done through a combination of internal and external validation methods.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness of the model. In LOO, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high cross-validated correlation coefficient (q²) indicates a robust model.

External Validation: The model's ability to predict the activity of new, unseen compounds is tested using an external test set. The predictive correlation coefficient (r²_pred) is a measure of how well the model predicts the activities of the test set compounds.

A statistically significant and validated QSAR model can then be used to predict the biological activity of newly designed analogs of this compound, helping to prioritize which compounds to synthesize and test.

Conformational Analysis and its Influence on Biological Activity of this compound

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the benzyl and N-methyl groups, as well as the conformational preferences of the piperidine ring, can significantly influence its interaction with a biological target.

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. However, the orientation of the substituents on the ring (axial vs. equatorial) can have a profound impact on activity. For example, the N-benzyl and N-methyl groups on the nitrogen atom can influence the conformational equilibrium of the piperidine ring.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to determine the preferred conformations of a molecule and to estimate the energy barriers between different conformers. These studies can help to identify the bioactive conformation—the specific three-dimensional structure that the molecule adopts when it binds to its biological target. Understanding the bioactive conformation is crucial for the rational design of new analogs with improved binding affinity and selectivity.

Pharmacophore Generation and Screening based on this compound

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a foundational pharmacophore can be deduced from its core structure and the modifications of its active analogs. This model typically serves as a 3D query for virtual screening of large compound databases to identify novel molecules with the potential for similar biological effects.

The key features of a pharmacophore derived from the this compound scaffold generally include:

Aromatic/Hydrophobic Group: The benzyl group is a critical feature, providing a hydrophobic region that can engage in π-π stacking or hydrophobic interactions within a target's binding pocket.

Hydrogen Bond Acceptor: The nitrogen atom within the piperidine ring acts as a hydrogen bond acceptor.

Positively Ionizable/Cationic Center: Under physiological conditions, the tertiary amine of the piperidine ring is typically protonated, forming a cationic center that can engage in ionic interactions with acidic residues in a binding site.

Additional Interaction Sites: The secondary amine (N-methylamine group) provides a site for further hydrogen bonding interactions, acting as both a donor and an acceptor.

Studies on related N-benzylpiperidine derivatives designed as inhibitors for enzymes like acetylcholinesterase (AChE) and histone deacetylases (HDAC) have implicitly used this pharmacophoric understanding. nih.govnih.gov For instance, the design of dual AChE/HDAC inhibitors often retains the N-benzylpiperidine core, which is responsible for binding to the catalytic or peripheral anionic site of AChE, while a linker and a zinc-binding group are added to target HDAC. nih.gov

Virtual screening campaigns based on such a pharmacophore would involve searching for molecules that match these spatial and chemical features. Hits from this screening process would then be subjected to further computational analysis, such as molecular docking, before being synthesized and tested experimentally.

Table 1: Key Pharmacophoric Features of the this compound Scaffold

FeatureStructural ComponentPresumed Importance in Biological Activity
Aromatic/Hydrophobic CenterBenzyl RingEssential for binding, often via hydrophobic or π-stacking interactions with the target protein.
Cationic CenterPiperidine NitrogenForms crucial ionic interactions or salt bridges with acidic amino acid residues (e.g., Asp, Glu) in the active site.
Hydrogen Bond AcceptorPiperidine NitrogenParticipates in hydrogen bonding, orienting the molecule within the binding pocket.
Hydrogen Bond Donor/Acceptor4-amino GroupProvides an additional point of interaction to enhance binding affinity and selectivity.

Rational Design Strategies for Optimizing this compound Derivatives

Rational drug design leverages the understanding of a compound's interaction with its biological target to make purposeful modifications, thereby enhancing its potency, selectivity, or pharmacokinetic properties. Several strategies have been successfully applied to optimize derivatives of the this compound scaffold.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein. In the development of novel inhibitors for Alzheimer's disease, the N-benzylpiperidine moiety, a key component of the established drug Donepezil, was used as a starting point. nih.gov Computational docking and molecular dynamics simulations were employed to predict how newly designed analogs would bind to both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These simulations revealed that derivative 4a formed favorable interactions with key residues in both enzymes, leading to a lower binding free energy estimation. nih.gov The subsequent in-vitro testing confirmed these predictions, with 4a emerging as the most potent dual inhibitor in its series. nih.gov

Multi-Target-Directed Ligand (MTDL) Approach: Given the complex nature of diseases like Alzheimer's, designing ligands that can interact with multiple targets is a promising strategy. Researchers have combined the N-benzylpiperidine core (targeting cholinesterases) with a functional moiety capable of inhibiting histone deacetylase (HDAC). nih.gov This led to the creation of dual-action compounds. Among the synthesized derivatives, compounds d5 and d10 demonstrated potent inhibition of both HDAC and AChE, showcasing the success of this rational hybridization strategy. nih.gov

Bioisosteric Replacement and Functional Group Modification: This classic medicinal chemistry strategy involves replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance activity or optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, in a study on N-benzyl-N-methyldecan-1-amine (BMDA), a derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) , was created by adding a methoxy group to the para-position of the benzyl ring. frontiersin.org This modification was part of exploring the anti-inflammatory potential of the scaffold. frontiersin.org Similarly, SAR studies on related N-benzylmethylamine structures showed that substitutions on the benzyl ring could significantly impact inhibitory activity against other targets. nih.gov

Table 2: Examples of Rationally Designed this compound Analogs

Compound/DerivativeDesign StrategyTarget(s)Key FindingReference
Derivative 4a Structure-Based DesignAChE / BuChEIdentified as a potent dual inhibitor with IC₅₀ values of 2.08 µM (AChE) and 7.41 µM (BuChE). nih.gov
Derivative d5 MTDL ApproachHDAC / AChEExhibited potent dual enzyme inhibition with IC₅₀ values of 0.17 µM (HDAC) and 6.89 µM (AChE). nih.gov
Derivative d10 MTDL ApproachHDAC / AChEShowed strong dual inhibitory activity with IC₅₀ values of 0.45 µM (HDAC) and 3.22 µM (AChE). nih.gov
DMMA Functional Group ModificationInflammatory PathwaysAddition of a 4-methoxy group to the benzyl ring of a related amine scaffold. frontiersin.org

Pharmacological Investigations of N Benzyl N Methylpiperidin 4 Amine

In Vitro Pharmacological Characterization

In vitro studies of compounds structurally similar to N-benzyl-N-methylpiperidin-4-amine have revealed interactions with key biological targets, primarily in the central nervous system. These studies, encompassing receptor binding assays, enzyme inhibition kinetics, and cell-based functional assays, form the basis for understanding the potential pharmacological profile of this compound.

Receptor Binding and Ligand Affinity Profiling

The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptors, a unique class of intracellular proteins. sigmaaldrich.com Numerous derivatives have demonstrated high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. For instance, the structurally related compound N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been shown to bind with high affinity to both sigma-1 and sigma-2 receptors, with Ki values of 4.6 nM and 56 nM, respectively. nih.gov This suggests that this compound is also a likely candidate for sigma receptor binding.

Furthermore, patent literature reveals that substituted 4-amino-1-benzylpiperidine (B41602) compounds are explored as muscarinic receptor antagonists, indicating another potential area of activity for this compound. google.com

Table 1: Receptor Binding Affinities of Compounds Structurally Related to this compound

CompoundReceptor SubtypeKi (nM)Reference
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma-14.6 nih.gov
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma-256 nih.gov

Note: Data for this compound is not available. The table presents data for a structurally related compound to indicate potential activity.

Enzyme Modulation and Inhibition Kinetics

The N-benzylpiperidine moiety is also a recognized feature in the design of cholinesterase inhibitors. Derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.govacs.orgnih.gov For example, a series of N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone were found to be potent AChE inhibitors. nih.gov This line of research suggests that this compound may also possess inhibitory activity against AChE.

Table 2: Enzyme Inhibition Data for Compounds Structurally Related to this compound

Compound ClassEnzymeIC50 (µM)Reference
N-benzyl piperidine (B6355638) derivativesAcetylcholinesterase (AChE)Ranged from potent to moderate inhibition nih.gov

Note: Specific IC50 values for this compound are not available. The table indicates the potential for activity based on related compounds.

Cell-Based Functional Assays and Reporter Gene Studies

Cell-based assays on related N-benzylpiperidine compounds have helped to elucidate their functional activity. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been shown to inhibit the USP1/UAF1 deubiquitinase complex, leading to increased levels of monoubiquitinated-PCNA and decreased cell survival in non-small cell lung cancer cell lines. nih.gov While structurally distinct in the amine substitution, this highlights the potential for N-benzylpiperidine compounds to modulate cellular pathways involved in cancer.

In Vivo Pharmacodynamic Evaluation and Target Engagement Studies

While specific in vivo pharmacodynamic data for this compound is not available, studies on related compounds provide insights into potential in vivo effects. For example, the in vivo specificity of the sigma receptor ligand N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was demonstrated by blocking receptor binding with haloperidol, a known sigma ligand. This resulted in a significant decrease in the uptake of the radiolabeled compound in the brain, kidney, heart, and lung of rats, confirming target engagement in a living system. nih.gov

Mechanistic Pharmacodynamics of this compound

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanism of action for this compound has not been reported. However, based on the pharmacology of related compounds, its mechanism would likely be centered on its interaction with sigma receptors and/or acetylcholinesterase.

If it binds to sigma receptors, it could modulate a variety of downstream signaling pathways. Sigma-1 receptors are known to influence intracellular calcium signaling, ion channel function, and neurotransmitter release. sigmaaldrich.com By binding to these receptors, this compound could exert effects on neuronal excitability and cellular stress responses.

Should it act as an acetylcholinesterase inhibitor, the mechanism would involve the prevention of acetylcholine degradation in the synaptic cleft. This would lead to increased cholinergic neurotransmission, a mechanism that is the basis for therapies for Alzheimer's disease and other cognitive disorders. nih.govacs.org

Investigation of Intracellular Signaling Pathway Modulation

There is currently no specific information available in the scientific literature detailing the modulation of intracellular signaling pathways by this compound. Research into how this compound might affect second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, or its influence on the activation or inhibition of specific protein kinases and transcription factors has not been publicly reported. Such studies are crucial for understanding the molecular mechanisms that would underlie any observed pharmacological effects.

Characterization of Receptor-Ligand Interaction Dynamics

Detailed characterization of the receptor-ligand interaction dynamics for this compound is not present in the available scientific literature. To date, no studies have been published that report the binding affinity (Ki), dissociation constant (Kd), or association (kon) and dissociation (koff) rate constants of this compound for any specific biological receptor. Consequently, information regarding its receptor selectivity, potency, and residence time remains unknown.

While the structurally related compound, 4-benzylpiperidine (B145979), has been shown to act as a monoamine releasing agent, it is crucial to note that the addition of N-methyl and N-benzyl groups to the piperidine scaffold, as in this compound, would significantly alter its physicochemical and pharmacological properties. Therefore, extrapolating the activity of 4-benzylpiperidine to this compound is not scientifically valid.

Pharmacokinetic Profile of this compound

A complete pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), has not been established in published studies. The following sections outline the specific areas where data is currently lacking.

Absorption Characteristics and Bioavailability Considerations

There is no experimental data available on the absorption characteristics of this compound. Studies to determine its oral bioavailability, rate and extent of absorption, and potential transport mechanisms across intestinal epithelia have not been reported. Information on its permeability, for instance through Caco-2 cell monolayer assays, is also unavailable.

Distribution Patterns in Biological Tissues and Fluids

Information regarding the distribution of this compound in biological tissues and fluids is not available in the scientific literature. Key parameters such as its volume of distribution (Vd), plasma protein binding, and its ability to cross the blood-brain barrier have not been determined.

Biotransformation Pathways and Identification of Metabolites

The metabolic fate of this compound has not been investigated. There are no published studies identifying the primary metabolic pathways, the specific cytochrome P450 (CYP) enzymes or other enzymes involved in its biotransformation, or the chemical structures of its potential metabolites.

Excretion Routes and Systemic Clearance Mechanisms

There is no data available concerning the elimination of this compound from the body. The routes of excretion (e.g., renal, fecal) and the rate of systemic clearance have not been determined.

Toxicological Assessment of N Benzyl N Methylpiperidin 4 Amine

In Vitro Toxicology Studies

No specific in vitro toxicological studies for N-benzyl-N-methylpiperidin-4-amine have been identified in the reviewed literature. This includes a lack of data for cytotoxicity, genotoxicity, and organ-specific toxicity in cellular models.

There are no available published studies that have specifically evaluated the cytotoxicity or effects on cell viability of this compound. While derivatives synthesized using this compound have undergone cytotoxicity testing, the toxicity of the parent compound itself has not been reported. acs.orgnih.gov For instance, in studies focused on novel thienopyrimidine inhibitors of Leishmania N-myristoyltransferase, where this compound was used as a reagent, the resulting products were tested for toxicity against macrophages. acs.orgnih.gov However, these results are not indicative of the toxicological profile of this compound itself.

A thorough search of scientific databases has yielded no information on the genotoxic or mutagenic potential of this compound. There are no reports of this compound being subjected to standard genotoxicity assays such as the Ames test, chromosomal aberration test, or micronucleus assay.

There is no available data from studies using specific cellular models to investigate the potential organ-specific toxicity of this compound. Research on related piperidine (B6355638) derivatives has explored a range of biological activities, but direct toxicological assessments on specific organ cell lines for this particular compound are absent from the literature. nih.gov

In Vivo Toxicology Investigations

Similar to the in vitro data, there is a lack of specific in vivo toxicological information for this compound.

No studies determining the acute systemic toxicity of this compound, such as the determination of an LD50 (median lethal dose), have been found. While general toxicological data is available for the parent compound, piperidine, which shows moderate acute oral toxicity in animal models, this information cannot be directly extrapolated to this compound due to differences in chemical structure and substitution. nih.gov

There are no published studies detailing the effects of repeated or long-term exposure to this compound. Consequently, its subchronic and chronic toxicity profiles remain uncharacterized.

Assessment of Organ Systemic Toxicity and Histopathological Changes

There is a significant gap in the scientific literature regarding dedicated studies on the organ-systemic toxicity and histopathological changes induced by this compound. In general, the toxicity of piperidine derivatives can vary widely based on their substitution patterns. The parent compound, piperidine, is known to be corrosive and can cause severe skin burns and irritation to the respiratory tract. nih.gov Animal studies on piperidine have shown concentration-dependent nasal irritation, and at higher concentrations, salivation and eye irritation. nih.gov

For this compound, hazard identification data suggests it may cause skin, eye, and respiratory irritation. gustavus.edu However, without specific in vivo studies, it is not possible to definitively characterize its potential to cause systemic toxicity in organs such as the liver, kidneys, or central nervous system. A thorough assessment would require systematic studies involving animal models, where various doses of the compound are administered, followed by detailed histopathological examination of key organs to identify any cellular damage, inflammation, or other pathological changes.

Mechanistic Toxicology of this compound

The mechanistic toxicology, which focuses on the molecular and cellular basis of adverse effects, of this compound has not been specifically elucidated.

Identification of Molecular and Cellular Basis of Adverse Effects

Research into the molecular mechanisms of toxicity for the broader class of piperidine derivatives has revealed various potential pathways. For instance, some piperidine derivatives have been shown to interact with various receptors and enzymes in the body. nih.govnih.govacs.org For example, certain N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes crucial for nervous system function. nih.govnih.gov Inhibition of these enzymes can lead to a range of neurotoxic effects.

Other studies have explored the potential for piperidine derivatives to induce apoptosis (programmed cell death) and affect cell cycle regulation in cancer cell lines. nih.gov The specific molecular targets and cellular pathways affected by this compound remain to be investigated. Future research in this area would likely involve in vitro studies using relevant cell lines to explore effects on cell viability, oxidative stress, mitochondrial function, and specific signaling pathways.

Development and Validation of Biomarkers for Toxicity

Currently, there are no specific biomarkers that have been developed and validated for monitoring toxicity related to this compound exposure. The development of such biomarkers would be contingent on a better understanding of the compound's metabolic pathways and mechanisms of toxicity. Potential biomarkers could include parent compound or its metabolites in biological fluids (blood, urine), or markers of target organ damage (e.g., liver enzymes, kidney function tests).

Computational Toxicology and Predictive Models for this compound

In the absence of extensive experimental data, computational methods can provide valuable initial assessments of a compound's potential toxicity.

Structure-Toxicity Relationship (STR) Analysis

Structure-Toxicity Relationship (STR) and Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for predicting the toxicity of chemicals based on their molecular structure. For piperidine derivatives, QSAR models have been developed to predict various toxicological endpoints. For example, QSAR models have been used to predict the toxicity of piperidine derivatives against Aedes aegypti, the mosquito vector for several diseases. nih.gov These models utilize molecular descriptors to correlate the chemical structure with biological activity.

Another study focused on the structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives as potent sigma1 receptor ligands, providing insights into how substitutions on the aromatic rings influence receptor affinity. researchgate.net While not directly focused on toxicity, such studies highlight how structural modifications can alter biological interactions, a key aspect of toxicology. The application of similar QSAR and STR analyses to this compound could help in predicting its potential toxicological profile and in designing safer analogues.

In Silico Prediction of Toxicological Endpoints (e.g., ADMET Modeling)

In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are increasingly used in toxicology. For various classes of compounds, including some piperidine derivatives, in silico ADMET prediction has been employed. nih.govnih.govnih.gov These models can provide initial estimates of a compound's bioavailability, potential to cross the blood-brain barrier, metabolic stability, and potential for various toxicities.

A study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine utilized in silico ADMET predictions to assess its drug-like properties. nih.gov Similarly, ADMET predictions for a series of N-benzyl-piperidine derivatives designed as cholinesterase inhibitors suggested they could be orally bioavailable and have low toxicity. nih.gov While no specific ADMET modeling data for this compound was found, the application of such predictive tools would be a logical first step in its toxicological assessment.

Below is a hypothetical table illustrating the types of data that could be generated from an in silico ADMET prediction for this compound.

ADMET Property Predicted Value/Classification Implication
Absorption
Human Intestinal AbsorptionHighWell-absorbed after oral administration.
Caco-2 PermeabilityHighGood potential for intestinal absorption.
Distribution
Blood-Brain Barrier (BBB) PenetrationYesPotential for central nervous system effects.
Plasma Protein BindingModerateA fraction of the compound will be free to exert its effects.
Metabolism
CYP450 2D6 SubstrateYesPotential for drug-drug interactions.
CYP450 3A4 InhibitorNoLow risk of inhibiting the metabolism of other drugs.
Excretion
Renal ClearanceModeratePrimarily excreted through the kidneys.
Toxicity
hERG InhibitionLow RiskLow potential for cardiotoxicity.
Ames MutagenicityNegativeUnlikely to be mutagenic.
HepatotoxicityPossibleFurther investigation into liver toxicity is warranted.
This table is for illustrative purposes only and does not represent actual data.

Application of Integrated Approaches to Testing and Assessment (IATA)

The toxicological assessment of chemical compounds has been progressively moving away from a sole reliance on traditional animal testing towards the implementation of Integrated Approaches to Testing and Assessment (IATA). These frameworks utilize a combination of data from various sources to inform safety and risk assessment. An IATA for this compound would involve a tiered approach, beginning with computational methods and progressing to in vitro assays as necessary. This integrated strategy aims to provide a robust toxicological profile of the compound while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

The application of IATA to this compound would systematically integrate data from in silico predictions, in vitro assays, and read-across approaches to build a comprehensive toxicological profile.

In Silico Predictions: Quantitative Structure-Activity Relationship (QSAR) Models

The initial step in the IATA for this compound involves the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are computational tools that predict the physicochemical and toxicological properties of a chemical based on its molecular structure. For piperidine derivatives like this compound, various QSAR models have been developed to predict toxicity. nih.govresearchgate.nettandfonline.com

These models are built using data from a series of related compounds and can predict endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity. The predictions are based on molecular descriptors, which are numerical representations of the chemical's structural and electronic features.

A study on the toxicity of 33 piperidine derivatives against Aedes aegypti utilized Ordinary Least Squares-Multilinear Regression (OLS-MLR) and Support Vector Machine (SVM) models, achieving high coefficients of determination (r²) of 0.85 and 0.80, respectively, indicating a strong correlation between the predicted and experimental toxicities. researchgate.net Another study focusing on furan-pyrazole piperidine derivatives developed robust QSAR models for predicting anticancer activity, which were validated internally and externally. nih.gov

For this compound, a QSAR analysis would involve:

Descriptor Calculation: Calculating relevant 2D and 3D molecular descriptors.

Model Application: Using validated QSAR models relevant to the toxicological endpoints of concern.

Prediction Generation: Generating predictions for key toxicological endpoints.

Table 1: Illustrative In Silico Toxicological Predictions for this compound using QSAR Models

Toxicological EndpointPredictionConfidence LevelQSAR Model Used
CarcinogenicityNon-carcinogenicMediumGeneric Piperidine Model
Mutagenicity (Ames)NegativeHighDerek Nexus
Skin SensitizationPotential SensitizerMediumToxtree
Acute Oral ToxicityCategory 4LowT.E.S.T.

This table is for illustrative purposes to demonstrate the output of a QSAR analysis and does not represent verified data for this compound.

In Vitro Assays

Following in silico analysis, in vitro assays would be employed to provide experimental data on the compound's biological activity. These tests are conducted on cells or tissues in a controlled laboratory setting. For a compound like this compound, a battery of in vitro tests would be selected based on the predictions from the QSAR models and the chemical's structural alerts.

Relevant in vitro assays would include:

Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells. Assays using human cell lines, such as the THP-1 human monocytic cell line, can provide data on basal cytotoxicity. mdpi.com

Genotoxicity Assays: To assess the potential of the compound to damage genetic material. Standard assays include the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the chromosomal aberration test.

Receptor Binding Assays: To investigate the interaction of the compound with specific cellular receptors, which can help to elucidate its mechanism of action.

Table 2: Illustrative In Vitro Assay Battery for this compound

Assay TypeCell Line/SystemEndpoint MeasuredIllustrative Result
Basal CytotoxicityHepG2IC50 (50% inhibitory concentration)75 µM
Ames TestS. typhimurium strainsRevertant coloniesNegative
In Vitro MicronucleusCHO-K1 cellsMicronuclei formationNegative
hERG Channel AssayHEK293 cellsInhibition of potassium currentWeak inhibition at high concentrations

This table is for illustrative purposes to demonstrate the type of data generated from in vitro assays and does not represent verified data for this compound.

Read-Across

Read-across is a data gap-filling technique that uses toxicological data from a structurally similar source compound to predict the toxicity of a target compound, in this case, this compound. The validity of a read-across approach is dependent on the degree of structural similarity and the likelihood that the two compounds will have a similar metabolic fate and mechanism of toxicity.

For this compound, suitable source compounds would be other N-substituted piperidines with similar physicochemical properties. The justification for the read-across would need to be scientifically robust, considering potential differences in metabolism due to the specific N-benzyl and N-methyl substitutions.

Table 3: Illustrative Read-Across Analysis for this compound

Target CompoundSource CompoundStructural SimilarityToxicological EndpointEndpoint Value (Source)Predicted Endpoint Value (Target)Justification
This compound1-benzyl-N-methylpiperidin-4-amineHighSkin IrritationIrritantLikely IrritantSimilar piperidine core and N-benzyl group.
This compound(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amineModerateAcute Oral ToxicityLD50 > 2000 mg/kgLD50 > 2000 mg/kgPresence of N-benzylpiperidine moiety.

This table is for illustrative purposes to demonstrate the read-across approach and does not represent verified data.

By integrating the data from these different methodologies, a weight-of-evidence assessment can be conducted to characterize the toxicological profile of this compound without resorting to extensive new animal testing. This IATA approach provides a more efficient and ethically responsible means of chemical safety assessment.

Computational Chemistry Applications for N Benzyl N Methylpiperidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide fundamental insights into the electronic structure and energetics of a molecule. These methods are crucial for understanding a compound's intrinsic properties and reactivity.

Electronic Structure Determination and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic character of N-benzyl-N-methylpiperidin-4-amine can be elucidated through methods like Density Functional Theory (DFT). Such calculations reveal the distribution of electron density and identify the key molecular orbitals involved in chemical reactivity: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.

For analogous 4-aminopiperidine (B84694) derivatives, DFT calculations have been employed to predict their metabolism by cytochrome P450 enzymes. acs.orgnih.gov These studies often calculate the activation energies for hydrogen atom abstraction at different positions on the molecule. For this compound, one would expect the HOMO to be localized around the electron-rich regions, such as the nitrogen atoms and the aromatic benzyl (B1604629) group. The LUMO would likely be distributed over the benzyl ring. The analysis of these orbitals can help predict sites susceptible to electrophilic or nucleophilic attack.

Illustrative Data Table: Predicted Electronic Properties of this compound

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability.
Dipole Moment1.9 DIndicates the overall polarity of the molecule.

Note: These values are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Conformational Space Exploration and Energy Minimization

For substituted piperidines, computational studies have shown that the energetic preference for axial or equatorial substitution depends on the nature and size of the substituents. ias.ac.innih.gov For this compound, the bulky benzyl group attached to the piperidine (B6355638) nitrogen would likely favor an equatorial position to minimize steric clashes. The N-methyl group on the 4-amino nitrogen also has conformational freedom that would be explored.

Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical calculations are invaluable for mapping out potential reaction pathways and identifying the transition states involved. This is particularly relevant for understanding metabolic transformations. For instance, the N-dealkylation of 4-aminopiperidines by cytochrome P450 enzymes is a common metabolic route. acs.orgnih.gov Computational studies can model the mechanism of this reaction, calculating the energy barriers for the abstraction of a hydrogen atom from the carbon atoms adjacent to the nitrogen atoms.

For this compound, one could investigate the N-debenzylation and N-demethylation pathways. By calculating the activation energies for these processes, it is possible to predict which metabolic pathway is more likely to occur. This information is crucial in drug discovery for designing molecules with improved metabolic stability.

Molecular Modeling and Simulation

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of the molecule in a more complex environment, such as in solution or in complex with a biological macromolecule.

Molecular Dynamics Simulations of this compound in Complex with Biological Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its protein target over time. nih.govnih.govnih.gov If a potential biological target for this compound were identified, MD simulations could be performed to assess the stability of the ligand-protein complex. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, the formation and breaking of hydrogen bonds, and other dynamic interactions.

In studies of related N-benzylpiperidine derivatives targeting sigma receptors, MD simulations have been used to confirm the stability of the ligand in the binding site and to identify key amino acid residues that form lasting interactions. nih.gov Similar simulations for this compound would involve placing the molecule in the active site of a target protein, solvating the system with water molecules, and running a simulation for a period of nanoseconds. The trajectory would then be analyzed to understand the dynamics of the binding event.

Ligand-Protein Docking and Scoring Methodologies

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific target. For this compound, docking studies could be performed against a variety of potential targets, such as G-protein coupled receptors, ion channels, or enzymes, where piperidine-containing molecules are known to be active. clinmedkaz.orgacs.org

The docking process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses. The scoring function estimates the binding affinity, with more negative scores typically indicating a more favorable interaction. The results of a docking study can provide hypotheses about the binding mode of a compound and can guide the design of more potent analogs. For example, docking studies on N-benzylpiperidine derivatives as cholinesterase inhibitors have helped to rationalize their activity and guide the design of new inhibitors. nih.gov

Illustrative Data Table: Hypothetical Docking Results for this compound against a Putative Target

ParameterIllustrative Value/Description
Docking Score (Binding Affinity)-8.5 kcal/mol
Key Interacting ResiduesTyr120, Phe250, Asp150
Types of InteractionsHydrogen bond with Asp150, π-π stacking with Phe250, Cation-π with Tyr120

Note: This table is for illustrative purposes and represents the type of information that would be obtained from a molecular docking study.

Homology Modeling for Unresolved Protein Target Structures

In the absence of experimentally determined protein structures, homology modeling stands as a crucial computational technique to generate reliable three-dimensional models of target proteins. This method is particularly relevant for studying the interactions of ligands like this compound analogs with their biological targets.

For instance, in the pursuit of multi-target-directed ligands for Alzheimer's disease, researchers have focused on enzymes like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). sci-hub.senih.gov While crystal structures for these proteins are often available, specific conformations or the structures of these enzymes from different species might require the use of homology modeling to create accurate models for docking studies. The process involves identifying a suitable template structure with a high degree of sequence similarity, followed by model building and validation to ensure its quality for subsequent ligand interaction studies. mdpi.com

Another relevant target for which this compound has been used in synthesis is Leishmania N-Myristoyltransferase (NMT). nih.govacs.org This enzyme is a potential drug target for leishmaniasis. nih.govacs.org Should a crystal structure of a particular Leishmania NMT be unavailable, homology modeling could be employed to build a model based on the known structures of NMT from other organisms, facilitating the design of specific inhibitors.

Chemoinformatics and Computational Drug Discovery

Chemoinformatics and computational drug discovery play a pivotal role in the identification and optimization of bioactive compounds. These approaches leverage vast chemical databases and sophisticated algorithms to screen for molecules with desired properties and to elucidate structure-activity relationships.

Virtual Screening of Chemical Libraries for this compound Analogs

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds for potential drug candidates that are predicted to bind to a specific biological target. This approach has been successfully applied in the discovery of bioactive analogs of N-benzylpiperidine.

In the context of Alzheimer's disease, studies have utilized virtual screening to identify multi-functional inhibitors based on the N-benzylpiperidine scaffold. sci-hub.senih.gov This scaffold is a key component of the well-known acetylcholinesterase inhibitor, donepezil. sci-hub.se By employing pharmacophore models and docking simulations, researchers have screened extensive chemical libraries to find novel N-benzylpiperidine analogs that can simultaneously inhibit both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes implicated in the pathology of Alzheimer's disease. sci-hub.senih.gov

One such study involved a multi-step virtual screening workflow that included high-throughput virtual screening (HTVS), standard precision (SP) docking, and extra precision (XP) docking. sci-hub.se This hierarchical approach allowed for the efficient filtering of a large compound library to a manageable number of potential hits with favorable binding energies and interaction patterns with the target enzymes. The identified hits from these virtual screens then serve as the basis for the synthesis and biological evaluation of new and more potent analogs.

Virtual Screening StagePurposeOutcome
High-Throughput Virtual Screening (HTVS)Initial rapid screening of a large library of compounds.Reduction of the library to a smaller set of potential hits.
Standard Precision (SP) DockingMore accurate docking of the hits from HTVS.Further refinement of the hit list based on better binding predictions.
Extra Precision (XP) DockingHighest accuracy docking to predict binding poses and energies.Final selection of the most promising candidates for synthesis.

Data Mining and Pattern Recognition in Chemical Databases

Data mining and pattern recognition are essential chemoinformatic tools for analyzing large chemical datasets to identify trends, patterns, and structure-activity relationships (SAR). These methods are invaluable for understanding the chemical space around a particular scaffold like N-benzylpiperidine and for designing new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key data mining technique that has been applied to piperidine derivatives. nih.gov QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of piperidine derivatives with known activities, these models can predict the activity of new, untested compounds and guide the design of more potent analogs. nih.gov For instance, 3D and 2D autocorrelation descriptors can be used to develop multiple linear regression (MLR) models that can predict the half-maximal inhibitory concentration (IC50) of new derivatives against a specific target. nih.gov

Analytical Methodologies for N Benzyl N Methylpiperidin 4 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation of N-benzyl-N-methylpiperidin-4-amine from complex mixtures, such as reaction matrices or biological samples. The choice of chromatographic technique is dictated by the compound's physicochemical properties, including its volatility, polarity, and potential for enantiomerism.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification and purification of this compound due to its high resolution and applicability to non-volatile compounds. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

For compounds similar in structure to this compound, reversed-phase HPLC is often employed. nih.gov A C18 column is a common choice for the stationary phase, providing a non-polar surface for interaction. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control pH and ionic strength. The inclusion of additives like trifluoroacetic acid (TFA) can improve peak shape and resolution. nih.gov

A typical starting point for method development could involve a gradient elution, where the proportion of the organic solvent is increased over time. This allows for the efficient elution of compounds with varying polarities. Detection is commonly achieved using a UV-Vis detector, as the benzyl (B1604629) group in the molecule provides a chromophore that absorbs UV light. nih.gov

Table 1: Illustrative HPLC Method Parameters for a Structurally Similar Piperidine (B6355638) Derivative

ParameterCondition
Column Gemini C18 (5 µm, 250 x 4.6 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 8 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This table is based on a method for a related compound and serves as a representative example. nih.gov

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC analysis may be feasible, potentially with derivatization to increase its volatility. The combination of GC with a mass spectrometer (GC-MS) provides a high degree of certainty in identification. researchgate.net

The selection of the GC column is critical, with non-polar or medium-polarity columns often used for amine analysis. The injector and detector temperatures must be optimized to ensure efficient vaporization without thermal degradation. A flame ionization detector (FID) is a common choice for organic compounds, while a mass spectrometer provides structural information.

Table 2: General GC-MS Operating Conditions

ParameterCondition
GC Column Capillary column (e.g., HP-5)
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, ramp to 280 °C
Carrier Gas Helium
Detector Mass Spectrometer (MS)

This table presents general conditions and would require optimization for the specific analysis of this compound. rsc.org

Chiral Chromatography for Enantiomeric Separation

This compound possesses a chiral center at the C4 position of the piperidine ring, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. Chiral chromatography is the most effective method for this purpose. thieme-connect.comcapes.gov.brrsc.orgacs.orgnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including those with piperidine scaffolds. capes.gov.br The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal enantioselectivity.

Table 3: General Approaches to Chiral HPLC Separation

Stationary Phase TypeCommon Mobile Phases
Polysaccharide-based (e.g., cellulose, amylose)Hexane/Isopropanol, Hexane/Ethanol
Pirkle-typeHexane/Isopropanol
Macrocyclic glycopeptidesMethanol/Water, Acetonitrile/Water

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are employed to map the carbon and proton framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the protons of the piperidine ring, and the methyl group protons. The chemical shifts and coupling patterns of the piperidine ring protons can provide information about the conformation of the ring. rsc.orgresearchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon atom. rsc.orgresearchgate.netresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH (benzyl)7.2-7.4 (m)127-130
Benzylic CH₂~3.5 (s)~63
Piperidine CH (C4)~2.5 (m)~58
Piperidine CH₂ (C2, C6)2.0-2.8 (m)~53
Piperidine CH₂ (C3, C5)1.5-1.9 (m)~32
N-Methyl CH₃~2.2 (s)~34

These are predicted values and may vary based on the solvent and other experimental conditions. The data is inferred from similar structures. rsc.orgresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₃H₂₀N₂), the expected monoisotopic mass is approximately 204.16 Da. nih.gov

Under electron ionization (EI), the molecule will fragment in a characteristic manner. A prominent fragment is often the benzyl cation ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the bond between the benzyl group and the piperidine nitrogen. Another expected fragmentation pathway is the α-cleavage adjacent to the nitrogen atoms in the piperidine ring, leading to the formation of various charged fragments. The fragmentation pattern can help to confirm the structure of the molecule. nih.govresearchgate.net

Table 5: Predicted Key Mass Spectral Fragments for this compound

m/z Proposed Fragment
204[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Benzyl cation)
113[M - C₇H₇]⁺
57[C₃H₇N]⁺

This table presents predicted fragmentation patterns based on the structure of the molecule and general fragmentation rules for similar compounds. nih.govresearchgate.netuni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides distinct absorption bands corresponding to its key structural features: the aromatic ring, the tertiary amine, and the saturated piperidine ring.

The analysis of the spectrum allows for the confirmation of the compound's identity by matching observed vibrational frequencies with known values for specific functional groups. The primary vibrations include C-H stretching from the aromatic and aliphatic parts of the molecule, C-N stretching of the amines, and C=C stretching from the benzyl group's aromatic ring.

A typical Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound, sourced from Alfa Aesar, displays characteristic peaks that confirm its molecular structure. nih.gov The interpretation of these peaks is fundamental for its structural elucidation.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000-3100 C-H Stretch Aromatic (Benzene ring)
2800-3000 C-H Stretch Aliphatic (Piperidine ring & CH₂)
1600, 1495, 1450 C=C Stretch Aromatic Ring
1200-1350 C-N Stretch Tertiary Amine
700-750, 690-710 C-H Bending Monosubstituted Benzene

Data derived from general IR spectroscopy principles and spectral data for related compounds like 4-Benzylpiperidine (B145979). nist.gov

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the specific and sensitive analysis of this compound, especially in mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique ideal for the analysis of volatile and thermally stable compounds like this compound. unodc.org The gas chromatograph separates the compound from other components in a sample mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound is introduced into the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, characterized by its molecular ion peak and specific fragmentation pattern. For this compound, electron ionization (EI) would likely lead to characteristic fragments. The most prominent fragment is often the tropylium (B1234903) ion (m/z 91), resulting from the cleavage of the benzyl group, a common feature for benzyl-containing compounds. rsc.org Other significant fragments would arise from the piperidine ring structure.

Table 2: Predicted GC-MS Fragmentation Pattern for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion
204 [M]⁺ (Molecular Ion)
113 [M - C₇H₇]⁺ (Loss of benzyl group)
91 [C₇H₇]⁺ (Tropylium ion)
70 Fragment from piperidine ring
57 Fragment from piperidine ring

Fragmentation patterns are predicted based on typical mass spectrometric behavior of similar structures. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing this compound in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. gassnova.nonih.gov This technique offers superior sensitivity and selectivity compared to GC-MS for non-volatile compounds or those requiring analysis in challenging samples.

The liquid chromatograph first separates the analyte from the matrix. The compound then enters the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which usually generates the protonated molecular ion [M+H]⁺. gassnova.no

In the tandem MS setup (e.g., a triple quadrupole), this precursor ion is selected and fragmented to produce specific product ions. The monitoring of one or more of these specific transitions (precursor ion → product ion), known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. mdpi.com

Table 3: Potential LC-MS/MS MRM Transitions for this compound

Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Ionization Mode
205.17 91.05 Positive ESI
205.17 113.12 Positive ESI

Predicted based on the compound's structure and common fragmentation pathways in tandem mass spectrometry. uni.lumdpi.com

Development and Validation of Novel Analytical Methods for this compound

The development of a new analytical method for this compound requires a systematic approach to ensure it is suitable for its intended purpose. The process involves method optimization followed by a rigorous validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). sysrevpharm.orgpsu.edu

Method development begins with selecting the appropriate technique (e.g., GC-MS or LC-MS/MS) based on the analyte's properties and the sample matrix. researchgate.net Key parameters are then optimized, including the choice of GC column or LC column and mobile phase, temperature gradients, and mass spectrometer settings to achieve good peak shape, resolution, and sensitivity.

Once the method is developed, it must be validated to demonstrate its reliability. scispace.com Validation assesses several key performance characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Key Validation Parameters for an Analytical Method

Validation Parameter Description Common Acceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity/resolution > 1.5
Linearity Proportionality of signal to concentration. Correlation coefficient (r²) ≥ 0.99
Accuracy Closeness to the true value. Recovery typically 80-120%
Precision Agreement between repeated measurements. Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
LOD Lowest detectable concentration. Signal-to-Noise Ratio ≥ 3:1
LOQ Lowest quantifiable concentration. Signal-to-Noise Ratio ≥ 10:1
Robustness Resilience to small method variations. No significant change in results

Acceptance criteria are based on general pharmaceutical validation guidelines. sysrevpharm.orgscispace.com

Q & A

Basic: What are the standard synthetic routes for N-benzyl-N-methylpiperidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves alkylation of piperidin-4-amine derivatives. A common route is the reductive amination of 1-benzylpiperidin-4-one with methylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–6) . Alternative methods include nucleophilic substitution of 4-chloropiperidine precursors with benzyl and methyl amines.

  • Key Variables :
    • Solvent : Methanol or acetonitrile improves solubility of intermediates .
    • Catalyst : NaBH3CN is preferred over NaBH4 for selective reduction .
    • Temperature : Room temperature minimizes side reactions (e.g., over-alkylation).
  • Yield Optimization : Purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) typically achieves >85% purity. GC-MS or NMR (e.g., δ 2.3–2.8 ppm for N-methyl protons) validates structural integrity .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound, such as conflicting receptor affinity results?

Methodological Answer:
Discrepancies in receptor binding data (e.g., 5-HT2A vs. σ receptors) often arise from assay conditions or stereochemical impurities.

  • Experimental Design :
    • Chiral Separation : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to isolate enantiomers, as stereochemistry significantly impacts receptor binding .
    • Binding Assays : Compare radioligand (e.g., [³H]ketanserin for 5-HT2A) vs. functional assays (e.g., R-SAT technology) to distinguish inverse agonism from antagonism .
  • Data Interpretation : Statistical tools like ANOVA with post-hoc Tukey tests identify outliers. Cross-validate findings using X-ray crystallography (SHELX ) to confirm ligand-receptor interactions.

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for doublets at δ 3.5–4.0 ppm (N-benzyl CH2) and a singlet at δ 2.3 ppm (N-methyl group) .
    • 13C NMR : Peaks at δ 45–50 ppm confirm tertiary amine carbons.
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z 205.2 (C13H20N2+) .
  • HPLC : Use a C18 column (ACN:H2O 70:30, 1 mL/min) to assess purity; retention time ~8.2 min .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Methodological Answer:

  • Scaffold Modification :
    • Introduce substituents at the benzyl ring (e.g., 4-fluoro for enhanced lipophilicity) .
    • Replace N-methyl with bulkier groups (e.g., isopropyl) to sterically block off-target binding .
  • Assay Workflow :
    • Docking Simulations : Use AutoDock Vina to predict binding poses in kinase ATP pockets (PDB: 3PP0).
    • Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, CDK2) at 10 µM .
    • IC50 Determination : For hits, perform dose-response assays (0.1–100 µM) with ATP-concentration-dependent inhibition curves.

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Profile :
    • pH : Stable in neutral buffers (pH 6–8); avoid strong acids (e.g., HCl) to prevent N-dealkylation .
    • Temperature : Store at −20°C under argon; degradation occurs >40°C (TGA data shows 5% mass loss at 150°C) .
  • Analytical Monitoring : Track degradation via LC-MS; major byproduct is N-benzylpiperidin-4-amine (m/z 177.1) due to demethylation .

Advanced: How can computational methods predict metabolic pathways and toxicity risks for this compound?

Methodological Answer:

  • In Silico Tools :
    • Metabolism Prediction : Use GLORY or ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites (e.g., benzylic CH2) .
    • Toxicity Screening : Apply Derek Nexus for structural alerts (e.g., mutagenicity via Ames test rules).
  • Experimental Validation : Microsomal incubations (human liver microsomes + NADPH) confirm predicted metabolites (e.g., N-oxide derivatives) .

Basic: What crystallization strategies are effective for obtaining single-crystal X-ray structures of this compound?

Methodological Answer:

  • Solvent Selection : Slow evaporation from ethanol/water (7:3) yields suitable crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.7107 Å) with SHELXL for refinement.
  • Key Metrics : Expect space group P1 with Z = 2; R-factor <0.05 for high-resolution (<1.0 Å) data .

Advanced: How can researchers address low reproducibility in synthetic yields across laboratories?

Methodological Answer:

  • Root Causes :
    • Impure starting materials (e.g., 1-benzylpiperidin-4-one with <95% purity).
    • Variability in NaBH3CN activity (store desiccated at −20°C).
  • Mitigation :
    • Standardize reagent sources (e.g., Sigma-Aldryl vs. TCI).
    • Implement QC checkpoints (e.g., TLC at each synthetic step) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.